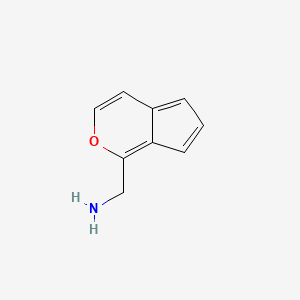
5-chloro-5H-benzimidazol-2-amine;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-5H-benzimidazol-2-amine;hydrobromide is a compound belonging to the benzimidazole class of heterocyclic aromatic compounds. Benzimidazoles are characterized by a six-membered benzene ring fused to a five-membered imidazole ring. These compounds have shown significant biological and pharmacological activities, making them valuable in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids, aldehydes, or nitriles. For 5-chloro-5H-benzimidazol-2-amine;hydrobromide, a common synthetic route includes the reaction of 4-chloro-1,2-phenylenediamine with formic acid or its derivatives under acidic conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of cerium(IV) ammonium nitrate as a catalyst in the presence of hydrogen peroxide has been reported to improve the synthesis of benzimidazole compounds . These methods are scalable and can be adapted for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-5H-benzimidazol-2-amine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.
Reduction: Formation of 5-amino-5H-benzimidazol-2-amine derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
5-chloro-5H-benzimidazol-2-amine;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 5-chloro-5H-benzimidazol-2-amine;hydrobromide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological pathways, making the compound effective against certain diseases .
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-1H-benzimidazol-2-amine
- 5-chloro-1H-benzimidazol-2-thiol
- 5-chloro-1H-benzimidazol-2-carboxylic acid
Uniqueness
5-chloro-5H-benzimidazol-2-amine;hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can enhance its solubility and bioavailability compared to other similar compounds .
Propiedades
Fórmula molecular |
C7H7BrClN3 |
|---|---|
Peso molecular |
248.51 g/mol |
Nombre IUPAC |
5-chloro-5H-benzimidazol-2-amine;hydrobromide |
InChI |
InChI=1S/C7H6ClN3.BrH/c8-4-1-2-5-6(3-4)11-7(9)10-5;/h1-4H,(H2,9,11);1H |
Clave InChI |
MVOGRLICAJOIBV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=NC2=CC1Cl)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenesulfonic acid,2,2'-(1,2-ethenediyl)bis[5-[[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B12360239.png)



![2,9-Dimethylquinolino[2,3-b]acridine-7,14-dione](/img/structure/B12360263.png)
![5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester](/img/structure/B12360266.png)



![2-methyl-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12360279.png)
![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12360292.png)

